molecular formula C2H3IN4 B13420182 5-Iodo-2-methyl-2H-tetrazole CAS No. 402717-52-6

5-Iodo-2-methyl-2H-tetrazole

Cat. No.: B13420182
CAS No.: 402717-52-6
M. Wt: 209.98 g/mol
InChI Key: WLKGJLLTOKAKQY-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-2H-tetrazole typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and eco-friendly, producing good yields. Another approach involves the use of heterogeneous catalysts or nanoparticles to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are still under development, with researchers focusing on optimizing reaction conditions to improve yield and reduce environmental impact. The use of microwave-assisted synthesis and heterogeneous catalysis are promising avenues for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acidic materials, strong oxidizers, and reducing agents . The compound is reactive with acidic chlorides, anhydrides, and strong acids, which can lead to the formation of new products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

5-Iodo-2-methyl-2H-tetrazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-methyl-2H-tetrazole is unique due to its iodine substituent, which imparts distinct chemical properties and reactivity compared to other tetrazole derivatives. This uniqueness makes it valuable in specific applications, such as the synthesis of erythromycin derivatives and the formation of metal complexes .

Properties

IUPAC Name

5-iodo-2-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IN4/c1-7-5-2(3)4-6-7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKGJLLTOKAKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741701
Record name 5-Iodo-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402717-52-6
Record name 5-Iodo-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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